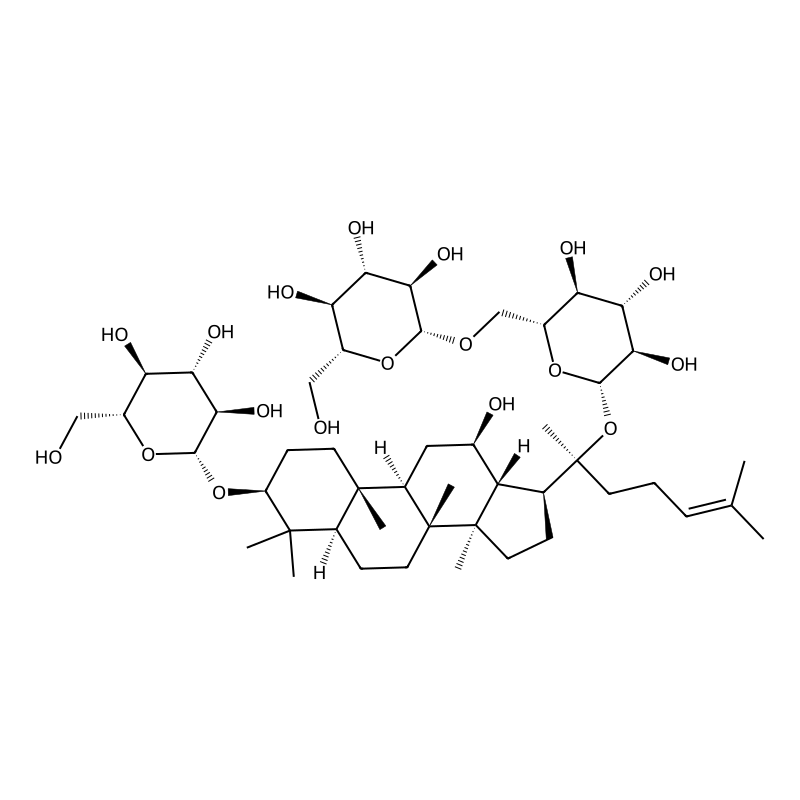

Gypenoside XVII

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Anti-inflammatory Properties

Studies suggest that Gypenoside XVII may possess anti-inflammatory properties. Researchers compared its activity to its precursor, ginsenoside Rb1. Gypenoside XVII demonstrated a stronger ability to inhibit the production of inflammatory markers like TNF-α and IL-6 in macrophages, suggesting its potential as an anti-inflammatory drug []. Additionally, Gypenoside XVII exhibited a higher efficacy in reducing ear edema in mice compared to ginsenoside Rb1, further supporting its anti-inflammatory potential in vivo [].

Gypenoside XVII, also known as Gypenoside GP-17, is a bioactive compound primarily derived from the plant Gynostemma pentaphyllum. This compound belongs to a class of saponins known as gypenosides, which are characterized by their complex glycosidic structures. Gypenoside XVII has garnered attention for its diverse pharmacological properties, including anti-inflammatory, neuroprotective, and cardioprotective effects. Its molecular formula is , with a molecular weight of approximately 947.2 g/mol .

Gypenoside XVII can be synthesized from its precursor, Ginsenoside Rb1, through enzymatic hydrolysis. This transformation involves the removal of a glucose moiety from the C-3 position of the aglycone structure of Ginsenoside Rb1, facilitated by specific glycoside hydrolases such as BdbglB from Bacteroides dentium . The chemical reaction can be summarized as follows:

This reaction highlights the structural modifications that lead to the formation of Gypenoside XVII.

Gypenoside XVII exhibits a range of biological activities:

- Anti-inflammatory Effects: It has been shown to significantly inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 in various models .

- Neuroprotective Properties: Research indicates that Gypenoside XVII can reduce synaptic glutamate release and protect against excitotoxic injury in rat models. It also alleviates neurological dysfunction in conditions like cerebral infarction .

- Antidepressant-like Effects: Gypenoside XVII has been found to mitigate depression-like behaviors in animal models by regulating complement C3 signaling pathways and inhibiting microglial activation .

- Cardioprotective Effects: It has demonstrated potential in reducing lipid deposition and inflammatory responses in macrophages, suggesting benefits for cardiovascular health .

The synthesis of Gypenoside XVII can be achieved through several methods:

- Enzymatic Hydrolysis: The most common method involves using recombinant enzymes such as BdbglB to hydrolyze Ginsenoside Rb1 into Gypenoside XVII. This method is preferred due to its specificity and efficiency in producing high yields of the desired compound without extensive purification steps .

- Chemical Synthesis: Although less common, chemical synthesis routes may also be explored, focusing on constructing the glycosidic bonds characteristic of gypenosides.

- Plant Extraction: Direct extraction from Gynostemma pentaphyllum is another method, although this may yield lower concentrations compared to enzymatic methods.

Research on Gypenoside XVII's interactions reveals its complex mechanisms of action:

- Calcium Channel Modulation: Studies indicate that Gypenoside XVII inhibits calcium-dependent glutamate release by interacting with N-type and P/Q-type calcium channels, suggesting its role in modulating synaptic transmission .

- MicroRNA Regulation: It has been shown to influence microRNA expression, particularly miR-21, which plays a crucial role in neuronal survival and inflammation regulation during spinal cord injuries .

Several compounds are structurally or functionally similar to Gypenoside XVII. Here are some notable examples:

| Compound Name | Source Plant | Key Activities | Unique Features |

|---|---|---|---|

| Ginsenoside Rb1 | Panax ginseng | Anti-inflammatory, immunomodulatory | Precursor to Gypenoside XVII |

| Ginsenoside Rd | Panax ginseng | Neuroprotective, cardioprotective | Has different glycosidic linkages |

| Gypenoside I | Gynostemma pentaphyllum | Antioxidant, anti-aging | Exhibits strong antioxidant activity |

| Oleanolic Acid | Various plants | Anti-inflammatory, hepatoprotective | Simple triterpenoid structure |

| Protopanaxadiol | Panax ginseng | Anti-cancer, immunomodulatory | Aglycone form of various ginsenosides |

Gypenoside XVII stands out due to its specific combination of neuroprotective and anti-inflammatory effects, making it a subject of interest for further research into therapeutic applications.

Molecular Identity

Molecular Formula (C48H82O18)

Gypenoside XVII possesses the molecular formula C48H82O18, representing a complex tetracyclic triterpenoid saponin with extensive glycosylation [1] [2]. This molecular composition indicates the presence of 48 carbon atoms, 82 hydrogen atoms, and 18 oxygen atoms, reflecting the compound's substantial molecular complexity and multiple functional groups [3]. The high oxygen content is primarily attributed to the presence of multiple hydroxyl groups and three sugar moieties attached to the aglycone backbone [4].

Molecular Weight (947.2 g/mol)

The molecular weight of Gypenoside XVII is precisely determined as 947.2 grams per mole, with various analytical sources confirming values ranging from 947.15 to 947.2 g/mol [1] [3] [5]. This substantial molecular weight places Gypenoside XVII among the larger naturally occurring triterpenoid saponins, reflecting its complex glycosylated structure [6]. The molecular weight has been consistently verified through multiple analytical techniques including electrospray ionization mass spectrometry and high-resolution mass spectrometry [7].

| Parameter | Value |

|---|---|

| Molecular Formula | C₄₈H₈₂O₁₈ |

| Molecular Weight (g/mol) | 947.2 |

| CAS Number | 80321-69-3 |

| PubChem CID | 44584555 |

IUPAC Nomenclature

The complete IUPAC nomenclature for Gypenoside XVII is (3β,12β)-20-{[6-O-(β-D-glucopyranosyl)-β-D-glucopyranosyl]oxy}-12-hydroxydammar-24-en-3-yl β-D-glucopyranoside [1] [2]. This systematic name precisely describes the stereochemical configuration at positions 3β and 12β, the glycosylation pattern at the C-20 position with a disaccharide unit, and the monosaccharide attachment at the C-3 position [4]. Alternative nomenclature includes the more descriptive name 3β-(β-D-glucopyranosyloxy)-12β-hydroxydammar-24-en-20-yl 6-O-β-D-glucopyranosyl-β-D-glucopyranoside [8].

Structural Characteristics

Tetracyclic Triterpenoid Framework

Gypenoside XVII exhibits a characteristic tetracyclic triterpenoid framework that forms the core structural foundation of the molecule [9] [10]. This tetracyclic system consists of four fused rings designated as rings A, B, C, and D, which constitute the fundamental dammarane skeleton [11]. The tetracyclic framework is characterized by specific stereochemical features including a β-methyl group at C-8, β-hydrogen at C-13, and α-methyl group at C-14 [11]. The compound contains 25 defined stereocenters throughout its structure, contributing to its complex three-dimensional architecture [2].

Dammarane-type Backbone Configuration

The dammarane-type backbone configuration of Gypenoside XVII represents a specific subclass of tetracyclic triterpenoids with distinctive structural features [12] [4]. This backbone is characterized by the presence of a β-side chain at C-17 and specific hydroxylation patterns at positions 3β, 12β, and 20 pro-S [1]. The dammarane framework includes a double bond introduced at the C-24/C-25 position, contributing to the compound's structural rigidity and biological activity [1] [4]. The stereochemical configuration follows the standard dammarane pattern with specific orientations that distinguish it from other triterpenoid classes [11].

Glycosylation Patterns and Sugar Moieties

Gypenoside XVII displays a distinctive glycosylation pattern featuring three sugar units distributed across two attachment points on the aglycone [4] [13]. At the C-3 position, a single β-D-glucopyranosyl moiety is attached through a glycosidic bond [4]. The C-20 position carries a more complex disaccharide unit consisting of β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside, where two glucose molecules are connected through a 1→6 glycosidic linkage [4] [13]. This specific glycosylation pattern distinguishes Gypenoside XVII from its structural isomers and contributes significantly to its physicochemical properties and biological activities [14].

| Structural Feature | Description |

|---|---|

| Core Framework | Tetracyclic triterpenoid dammarane-type backbone |

| Stereochemistry Configuration | 3β,12β configuration with β-methyl at C-8, β-H at C-13, α-methyl at C-14 |

| Hydroxyl Group Positions | Hydroxyl groups at 3β, 12β, and 20 pro-S positions |

| C-3 Sugar Attachment | Single β-D-glucopyranosyl moiety |

| C-20 Sugar Attachment | β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside disaccharide |

| Double Bond Position | C-24/C-25 double bond |

| Total Stereocenters | 25 defined stereocenters |

Physicochemical Properties

Solubility Profile

Gypenoside XVII demonstrates variable solubility characteristics across different solvent systems, reflecting its amphiphilic nature due to the combination of hydrophobic aglycone and hydrophilic sugar moieties [8] [15]. The compound exhibits excellent solubility in dimethyl sulfoxide, with reported values ranging from 60 to 100 milligrams per milliliter [3] [16] [17]. In dimethyl formamide, the solubility reaches approximately 10 milligrams per milliliter [8]. The compound shows good solubility in polar protic solvents including methanol and ethanol, while demonstrating solubility in water and hot water systems [15]. However, Gypenoside XVII remains sparingly soluble in aqueous buffer systems and is insoluble in non-polar organic solvents such as diethyl ether, chloroform, and benzene [8] [15].

Stability Characteristics

The stability profile of Gypenoside XVII reveals important characteristics for storage and handling protocols [3] [8]. The compound exhibits hygroscopic properties, readily absorbing moisture from the environment, which necessitates careful storage conditions [15] [17]. Under appropriate storage conditions at -20°C with protection from light and moisture, Gypenoside XVII maintains stability for at least four years [8]. The compound demonstrates thermal stability with a melting point exceeding 183°C, at which point decomposition occurs [15]. The predicted boiling point is 1013.5±65.0°C, though this value represents theoretical calculations rather than experimental observations [15]. Stock solutions prepared in appropriate solvents can be stored at -20°C for several months when properly sealed and protected from repeated freeze-thaw cycles [17].

| Property | Value |

|---|---|

| Appearance | White crystalline powder |

| Melting Point | >183°C (decomposition) |

| Specific Rotation [α] | +18.3° (c=0.30, MeOH) |

| Predicted pKa | 12.90±0.70 |

| Density (predicted) | 1.38 g/cm³ |

| Solubility in DMSO | ≥60-100 mg/mL |

| Solubility in Water | Soluble, sparingly soluble in aqueous buffers |

| Stability | Hygroscopic, stable at -20°C, ≥4 years |

Spectroscopic Analysis

NMR Characterization

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Gypenoside XVII through both proton and carbon-13 NMR analysis [3] [13]. Proton NMR spectroscopy reveals characteristic signals consistent with the dammarane triterpenoid structure, including distinctive patterns for the tetracyclic framework and attached sugar moieties [13]. The spectrum displays specific resonances for the various methyl groups, hydroxyl protons, and anomeric protons of the glucose units [13]. Carbon-13 NMR analysis confirms the tetracyclic carbon framework and provides detailed information about the carbon environments throughout the molecule [13]. The NMR data consistently supports the proposed structure and stereochemical assignments, with all spectroscopic parameters aligning with the expected values for dammarane-type triterpenoids [3].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of Gypenoside XVII reveals distinctive fragmentation patterns that provide structural confirmation and differentiation from isomeric compounds [7] [18]. Electrospray ionization mass spectrometry generates characteristic molecular ion peaks, including the [M-H]⁻ ion at m/z 946 and the [M+HCOO]⁻ ion at m/z 991 [18]. Collision-induced dissociation mass spectrometry produces a characteristic type b fragmentation pattern, with the major fragment ion being the lithiated disaccharide ion observed at m/z 349 [7]. This fragmentation behavior is particularly significant for distinguishing Gypenoside XVII from its structural isomer ginsenoside Rd, as the latter shows a predominant type b* fragment ion pattern [7]. The sequential loss of sugar moieties is clearly observed in the mass spectrum, with characteristic mass differences of 162 daltons corresponding to individual glucose units [18].

| Analytical Technique | Key Findings |

|---|---|

| NMR (¹H) | Consistent with dammarane structure, sugar proton signals |

| NMR (¹³C) | Tetracyclic carbon framework confirmed |

| Mass Spectrometry (ESI-MS) | [M-H]⁻ ion at m/z 946, [M+HCOO]⁻ at m/z 991 |

| Mass Spectrometry (CID-MS) | Type b fragmentation pattern, lithiated disaccharide ion at m/z 349 |

| HPLC Detection Wavelength | 203 nm for HPLC detection |

Structure-Activity Relationship Parameters

The structure-activity relationship parameters of Gypenoside XVII reveal critical molecular features that influence its biological properties and pharmacological activities [19] [20]. The specific stereochemical configuration at positions 3β and 12β is essential for biological activity, as demonstrated by comparative studies with related compounds [19]. The presence of hydroxyl groups at positions 3β, 12β, and 20 pro-S contributes significantly to the compound's interaction with biological targets [20]. The glycosylation pattern plays a crucial role in determining bioavailability and cellular uptake, with the specific arrangement of sugar moieties at C-3 and C-20 positions influencing pharmacokinetic properties [14] [19].

Botanical Origins

Gypenoside XVII is a dammarane-type triterpenoid saponin that occurs naturally in several plant species belonging to the Araliaceae and Cucurbitaceae families. The compound exhibits a characteristic molecular structure with formula C₄₈H₈₂O₁₈ and molecular weight of 947.2 g/mol [1] [2]. This tetracyclic triterpenoid saponin contains hydroxy groups at the 3β, 12β, and 20 pro-S positions, with specific glycosidic substitutions that distinguish it from other related ginsenosides [1].

Gynostemma pentaphyllum

Gynostemma pentaphyllum (Thunb.) Makino, commonly known as jiaogulan or southern ginseng, serves as the primary natural source of gypenoside XVII. This dioecious, herbaceous climbing vine belongs to the Cucurbitaceae family and is widely distributed throughout South and East Asia [3] [4]. The plant has been recognized as a valuable medicinal herb since ancient times, with historical records dating back to 1406 CE when it was first described by Zhu Xiao in the book "Materia Medica for Famine" [3].

Gypenoside XVII accounts for approximately 4.04% of the total saponins present in Gynostemma pentaphyllum [5]. The compound is primarily concentrated in the tender leaves of the plant, where it accumulates during the active growth phase [6] [7]. Research has demonstrated that the biosynthesis of gypenoside XVII in Gynostemma pentaphyllum follows a complex pathway involving multiple enzymatic steps, with the compound being synthesized predominantly in young leaf tissue under specific environmental conditions [7] [8].

The plant contains multiple oxidosqualene cyclase genes that participate in the early stages of gypenoside biosynthesis. Specifically, four UDP-glucuronosyltransferases belonging to the UGT85 subfamily have been identified as forming a gene cluster on chromosome 2, which are directly involved in the glycosylation reactions leading to gypenoside XVII formation [7]. These enzymes catalyze the attachment of glucose residues at specific positions on the triterpene backbone, ultimately producing the characteristic glycosidic structure of gypenoside XVII [9].

Panax Species

Several species within the Panax genus, belonging to the Araliaceae family, have been identified as natural sources of gypenoside XVII. These species are renowned for their ginsenoside content and have been extensively studied for their pharmacological properties [10] [11].

3.1.2.1. Panax notoginseng

Panax notoginseng (Burk.) F.H. Chen, commonly known as Sanqi or notoginseng, represents a significant source of gypenoside XVII, particularly in its leaf tissues. The compound can be obtained from Panax notoginseng through both natural accumulation and biotransformation processes [10] [12]. In the natural state, gypenoside XVII occurs as a minor component in the roots but becomes a major component in the leaves following enzymatic biotransformation [10].

Research has demonstrated that Panax notoginseng leaves contain endogenous enzymes capable of converting major ginsenosides such as ginsenoside Rb1 into gypenoside XVII through hydrolysis of glucose residues at the C-3 position [10]. This biotransformation process occurs naturally when the plant material is subjected to aqueous extraction at elevated temperatures, suggesting an adaptive mechanism for producing more bioactive compounds [10].

The leaves of Panax notoginseng collected from Yanshan County in the Wenshan region of Yunnan Province, China, have been specifically validated as a reliable source of gypenoside XVII [10]. The compound has been successfully isolated and purified from these materials using combination techniques including macroporous resin adsorption and preparative high-performance liquid chromatography [10].

3.1.2.2. Panax japonicus

Panax japonicus C.A. Meyer, known as Zhujieshen or bamboo ginseng, constitutes another natural source of gypenoside XVII within the Panax genus. This perennial herb is widely distributed across China, Japan, and Korea, where it grows wild in mountainous regions [11] [13]. The plant has been used traditionally as a substitute for ginseng roots by minority ethnic groups, particularly in China [11].

The presence of gypenoside XVII in Panax japonicus has been confirmed through phytochemical analysis, although the compound occurs in relatively lower concentrations compared to Gynostemma pentaphyllum [11]. The rhizome of Panax japonicus, which serves as the primary medicinal part, contains various triterpenoid saponins including gypenoside XVII among its bioactive constituents [11].

Panax japonicus demonstrates remarkable adaptability to different environmental conditions, growing at altitudes ranging from 800 to 2400 meters above sea level [11] [13]. This wide altitudinal distribution suggests that the plant may exhibit varying gypenoside XVII concentrations depending on the specific growing conditions and ecological factors [11].

Geographical Distribution of Source Plants

The geographical distribution of gypenoside XVII-producing plants spans across multiple continents, with primary concentrations in East Asia and secondary distributions extending to South Asia and Southeast Asia [14] [15] [16].

Gynostemma pentaphyllum exhibits the widest geographical distribution among the source plants, with natural populations found throughout China, particularly in the southern regions below the Qinling Mountains and south of the Yangtze River [15] [17]. The species extends eastward and northward from the Hengduan Mountains, indicating an ongoing range expansion [14]. Beyond China, the plant is distributed across Korea, Japan, India, Nepal, Bangladesh, Sri Lanka, Thailand, Laos, Vietnam, and Malaysia [4] [18].

The suitable habitats for Gynostemma pentaphyllum are primarily located in southern China, encompassing regions such as Hunan, Hubei, Chongqing, Anhui, Jiangxi, Zhejiang, and Shaanxi provinces [15]. The plant thrives in altitudes ranging from 200 to 3200 meters above sea level, with optimal growth occurring at temperatures between 15-30°C [15] [4].

Panax notoginseng exhibits a more restricted geographical distribution, being primarily concentrated in Yunnan Province, China, with secondary populations in Guangxi, Guizhou, and Sichuan provinces [16] [19]. The core distribution area is located in southeastern Yunnan, particularly in the Wenshan region, which serves as the primary cultivation center [16]. The suitable cultivation areas for Panax notoginseng encompass approximately 23.26% of Yunnan Province, with highly suitable habitats covering regions including Wenshan, Honghe, Kunming, Yuxi, and Qujing [19].

Panax japonicus demonstrates a distribution pattern across China, Korea, and Japan, with the species being particularly abundant in the middle-latitude regions of China, including Sichuan, Guizhou, and other mountainous provinces [13]. The plant grows wild in forests and valleys at elevations between 800 and 2400 meters above sea level [11] [13].

Biosynthetic Pathways in Plant Systems

The biosynthesis of gypenoside XVII involves a complex multi-step pathway that begins with the mevalonate pathway and progresses through several enzymatic conversions to produce the final glycosylated product [7] [20]. This pathway represents a branch of the broader triterpenoid biosynthesis network that is fundamental to plant secondary metabolism [9] [20].

The initial phase of gypenoside XVII biosynthesis involves the production of 2,3-oxidosqualene through the mevalonate pathway, which serves as the universal precursor for all triterpenoid compounds [20]. The key early biosynthesis genes include farnesyl pyrophosphate synthase, squalene synthase, and squalene epoxidase, which are responsible for generating the oxidosqualene substrate [7] [20].

The first committed step in gypenoside XVII biosynthesis is the cyclization of 2,3-oxidosqualene catalyzed by oxidosqualene cyclases [7] [20]. In Gynostemma pentaphyllum, multiple oxidosqualene cyclase genes participate in this process, with at least ten identified enzyme-encoding genes functioning in the pathway [7]. These enzymes catalyze the formation of the basic dammarane skeleton that characterizes gypenoside XVII and related compounds [7].

Following the cyclization step, the triterpene skeleton undergoes oxidation reactions mediated by cytochrome P450 monooxygenases [20] [21]. In Gynostemma pentaphyllum, seven putative cytochrome P450 enzymes have been identified as contributing to gypenoside biosynthesis, including CYP71B19, CYP77A3, CYP86A7, CYP86A8, CYP89A2, CYP90A1, and CYP94A1 [21]. These enzymes catalyze hydroxylation reactions at specific positions on the triterpene backbone, creating the hydroxyl groups necessary for subsequent glycosylation [21].

The final stages of gypenoside XVII biosynthesis involve glycosylation reactions catalyzed by UDP-glucuronosyltransferases [9] [21]. Five putative UGT enzymes have been identified in Gynostemma pentaphyllum, including UGT73B4, UGT76B1, UGT74F2, UGT91C1, and UGT91A1 [21]. These enzymes are responsible for attaching glucose residues at the C-3 and C-20 positions of the dammarane skeleton, creating the characteristic glycosidic substitution pattern of gypenoside XVII [9].

Research has revealed that four UDP-glucuronosyltransferases belonging to the UGT85 subfamily form a gene cluster on chromosome 2 of Gynostemma pentaphyllum, specifically involved in the leaf-specific biosynthesis of gypenosides [7]. These clustered genes demonstrate coordinated expression patterns and are believed to be responsible for the high accumulation of gypenoside XVII in young leaf tissues [7].

Ecological Factors Influencing Accumulation

The accumulation of gypenoside XVII in plant tissues is significantly influenced by various ecological factors, including environmental conditions, seasonal variations, and cultivation practices [22] [23] [24]. Understanding these factors is crucial for optimizing the production and quality of gypenoside XVII-containing plant materials.

Temperature represents one of the most critical ecological factors affecting gypenoside XVII accumulation [22] [23]. Research has demonstrated that the optimal temperature range for gypenoside biosynthesis in Gynostemma pentaphyllum is between 15-30°C [4]. The relationship between temperature and gypenoside accumulation follows a predictable pattern, with accumulated temperature serving as a reliable predictor of plant growth and secondary metabolite production [25]. Studies have shown that the growth rate of Gynostemma pentaphyllum reaches its maximum when environmental accumulated temperature is approximately 867.5°C [25].

Light conditions play a crucial role in determining gypenoside XVII accumulation patterns [23]. Gynostemma pentaphyllum is characterized as a shade-loving plant that thrives under 65-75% relative illumination [4]. Research has demonstrated that red light and white light treatments enhance total gypenoside accumulation compared to blue light and green light conditions [23]. The positive relationship between light quality and gypenoside content appears to be mediated through effects on photosynthetic efficiency [23].

Altitude significantly influences the distribution and secondary metabolite accumulation in gypenoside XVII-producing plants [22]. Studies on Gynostemma longipes, a related species, have shown that plants grown at higher altitudes exhibit increased underground biomass and altered gypenoside content compared to those at lower elevations [22]. The response varies among different plant provenances and organs, suggesting complex interactions between genetic factors and environmental conditions [22].

Seasonal variation represents another important ecological factor affecting gypenoside XVII accumulation [24]. The content of triterpenoid saponins typically varies throughout the growing season, with peak accumulation occurring during the active growth phase in spring and summer [24]. This seasonal pattern is associated with the expression of biosynthetic genes and the availability of metabolic precursors [24].

Soil conditions, including nutrient availability, pH, and physical properties, significantly influence gypenoside XVII accumulation [22]. Research has demonstrated strong positive correlations between soil nutrient factors and fine root characteristics, which in turn affect the overall growth and secondary metabolite production of the plants [22]. Well-drained soils with rich organic matter content provide optimal conditions for root development and saponin synthesis [22].

Water availability and drought stress conditions can paradoxically increase gypenoside XVII accumulation [24]. Mild water stress has been shown to stimulate the production of triterpenoid saponins in various medicinal plants, suggesting that controlled drought conditions may be beneficial for enhancing the therapeutic value of plant materials [24]. However, excessive drought or waterlogging can negatively impact plant growth and metabolite production [24].

Humidity levels also contribute to the optimal accumulation of gypenoside XVII, with high humidity conditions generally favoring plant development and secondary metabolite biosynthesis [4]. The optimal air humidity for Gynostemma pentaphyllum cultivation is approximately 75%, which supports both vegetative growth and the accumulation of bioactive compounds [26].